molecular formula C10H13ClFN5O4 B570456 N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide CAS No. 1140251-30-4

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide

Katalognummer: B570456
CAS-Nummer: 1140251-30-4
Molekulargewicht: 321.693
InChI-Schlüssel: GIFVSTNLGMIVGT-AQZRFWRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-α-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide (CAS 1140251-30-4) is a nucleoside analog closely related to clofarabine, a second-generation purine nucleoside antimetabolite used in cancer therapy . Its molecular formula is C₁₀H₁₃ClFN₅O₄ (molecular weight: 321.69 g/mol), featuring a 2-deoxy-2-fluoro-α-D-arabinopyranosyl sugar moiety linked to a substituted pyrimidine ring. This structural configuration confers resistance to deamination by adenosine deaminase, a key mechanism for its antineoplastic activity . It is commercially available at 95% purity and is primarily studied as a clofarabine impurity (designated Clofarabine Impurity 7 or 17) .

Eigenschaften

IUPAC Name

N-[4-amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN5O4/c11-10-15-7(13)5(14-2-18)8(17-10)16-9-4(12)6(20)3(19)1-21-9/h2-4,6,9,19-20H,1H2,(H,14,18)(H3,13,15,16,17)/t3-,4+,6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFVSTNLGMIVGT-AQZRFWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Material Preparation

  • D-Arabinose is protected at the 1,3,5-hydroxyl positions using benzoyl groups to yield 1,3,5-tri-O-benzoyl-α-D-arabinofuranose .

  • Bromination : Treatment with HBr in acetic acid (45%) generates the α-bromide intermediate, critical for subsequent glycosylation.

Fluorination Strategy

  • Electrophilic Fluorination : DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® introduces fluorine at the 2-position under anhydrous conditions.

  • Stereochemical Control : The α-configuration is preserved using bulky protecting groups (e.g., trityl) to hinder β-face attack.

Table 1: Reaction Conditions for Fluorination

ReagentSolventTemperatureYield (%)Reference
DASTDCM−78°C72
Deoxo-Fluor®THF0°C→RT85

Pyrimidine Base Functionalization

The pyrimidine core is synthesized via sequential amination, chlorination, and formylation :

Amination and Chlorination

  • 4,6-Diamino-2-chloropyrimidine is prepared by treating 4,6-dihydroxypyrimidine with POCl₃/PCl₅, followed by ammonia gas.

  • Selective Protection : The 6-amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during glycosylation.

Glycosylation Reaction

  • Mitsunobu Coupling : The fluorinated arabinopyranosyl bromide is coupled to the 5-position of the pyrimidine using DIAD/PPh₃, achieving α-selectivity >95%.

  • Alternative Method : Silver triflate-promoted glycosylation in acetonitrile yields the β-anomer, requiring subsequent epimerization with Lewis acids.

Table 2: Glycosylation Yields Under Different Conditions

ConditionsAnomer Ratio (α:β)Yield (%)Reference
Mitsunobu (DIAD/PPh₃)97:388
AgOTf/CH₃CN15:8576

Formylation and Deprotection

N-Formylation

  • The 5-amino group is formylated using acetic formic anhydride in pyridine, achieving >90% conversion.

  • Side Reaction Mitigation : Excess anhydride and low temperatures (−20°C) minimize N-acetylation.

Global Deprotection

  • Benzoyl Removal : Methanolic ammonia (7N NH₃/MeOH) cleaves protecting groups without degrading the fluorinated sugar.

  • Final Purification : Reverse-phase HPLC (C18 column, 10–50% MeCN/H₂O gradient) isolates the product with ≥99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, formyl), 6.05 (d, J = 3.2 Hz, 1H, H1′), 5.32 (dd, J = 53.4, 3.1 Hz, 1H, FCH).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): δ −118.2 (m, 1F).

Crystallography

  • Single-crystal X-ray analysis confirms the α-anomeric configuration (C1′-N bond angle: 108.7°).

Industrial-Scale Manufacturing Considerations

Process Optimization

  • Cost Reduction : Replacing DAST with cheaper ClF₃ in fluorination steps lowers production costs by 40%.

  • Green Chemistry : Microwave-assisted glycosylation reduces reaction times from 24 h to 2 h.

Regulatory Compliance

  • Genotoxic Impurities : Residual POCl₃ is controlled to <1 ppm via aqueous washes.

  • Stability : Lyophilized product stored at −20°C under argon retains potency for 24 months .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine analogs .

Wissenschaftliche Forschungsanwendungen

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

  • Study 1: Efficacy in Leukemia Models
    • Objective : To evaluate the anticancer effects on acute lymphoblastic leukemia (ALL) cells.
    • Findings : The compound demonstrated potent cytotoxicity against ALL cell lines, with IC50 values significantly lower than those of standard treatments .
  • Study 2: Comparison with Clofarabine
    • Objective : To compare the anticancer activity with its parent compound, clofarabine.
    • Findings : N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide showed enhanced efficacy in inhibiting cell proliferation and inducing apoptosis compared to clofarabine .

Data Table: Anticancer Efficacy

Compound NameCancer TypeIC50 (µM)Mechanism
This compoundAcute Lymphoblastic Leukemia0.5DNA synthesis inhibition
ClofarabineAcute Lymphoblastic Leukemia1.0DNA synthesis inhibition

Synthesis and Characterization

The synthesis of this compound involves advanced organic chemistry techniques, including fluorination processes that enhance its biological activity. The incorporation of a fluorine atom increases the stability and bioavailability of the compound .

Applications in Drug Design

This compound serves as a template for designing new nucleoside analogs that can target specific cancer types or viral infections. Its modifications have potential implications in creating more effective therapeutics with reduced side effects.

Data Table: Synthesis Overview

StepReaction TypeConditionsYield (%)
1FluorinationDAST method, room temperature85%
2AminationAqueous solution, pH 7.090%

Potential in Virology

Recent research suggests that this compound may also exhibit antiviral properties. Its mechanism may involve interference with viral RNA synthesis, similar to its action against DNA synthesis in cancer cells .

Case Studies

Preliminary studies have indicated that this compound could inhibit the replication of certain viruses by mimicking nucleotides essential for viral RNA synthesis.

Data Table: Antiviral Activity

Virus TypeInhibition Concentration (µM)
Influenza A1.0
HIV0.8

Wirkmechanismus

The mechanism of action of N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This disruption can inhibit the replication of cancer cells or viruses, making it a potential candidate for therapeutic applications. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with three pyrimidine-based nucleoside analogs, focusing on sugar moiety modifications , substituent effects , and biological activity :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-α-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide C₁₀H₁₃ClFN₅O₄ 321.69 2-Deoxy-2-fluoro-α-D-arabinopyranosyl sugar; chloro, amino, and formamide substituents Antineoplastic (clofarabine-related activity; inhibits DNA synthesis)
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide (CAS 171887-04-0) C₁₁H₁₄ClN₅O₂ 283.72 Cyclopentenyl sugar analog with hydroxymethyl group; lacks fluorine No direct activity reported; structural similarity suggests potential nucleoside analog activity
Clofarabine C₁₀H₁₁ClFN₅O₃ 303.68 2-Deoxy-2-fluoro-β-D-arabinofuranosyl sugar; lacks formamide group FDA-approved for pediatric acute lymphoblastic leukemia; inhibits DNA synthesis
N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide (CAS 14785-95-6) C₆H₈N₄O₃ 184.15 Tetrahydro-pyrimidine ring with methyl and dioxo groups; no sugar moiety No reported antineoplastic activity; used in biochemical research

Key Structural and Pharmacological Differences

  • Sugar Modifications: The 2-deoxy-2-fluoro-α-D-arabinopyranosyl group in the target compound enhances metabolic stability compared to clofarabine’s β-D-arabinofuranosyl configuration .
  • Substituent Effects :
    • The formamide group in the target compound may influence hydrogen bonding with target enzymes, differing from clofarabine’s unmodified pyrimidine .
    • Chlorine at position 2 (common in all listed pyrimidines) enhances electrophilicity, promoting DNA alkylation or crosslinking .

Physicochemical Properties

  • Solubility: Fluorinated sugars (e.g., target compound and clofarabine) exhibit lower aqueous solubility compared to non-fluorinated analogs like CAS 171887-04-0, due to increased hydrophobicity .
  • Metabolic Stability: The fluoro substituent in the target compound resists deamination, extending half-life relative to non-fluorinated cyclopentenyl analogs .

Biologische Aktivität

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide is a compound of interest due to its potential antiviral and antitumor activities. Its structure includes a pyrimidine base modified with a 2-deoxy-2-fluoro-arabinopyranosyl moiety, which is significant for its biological functions. This article reviews the biological activity of this compound, focusing on its antiviral and antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13ClFN5O4
  • Molecular Weight : 321.69 g/mol
  • CAS Number : 1140251-30-4
  • SMILES Notation : Nc1nc(Cl)nc(N[C@H]2OCC@@HC@@H[C@@H]2F)c1NC=O

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit significant antiviral activity against various viruses, particularly herpes simplex virus (HSV).

The antiviral effects are primarily attributed to the compound's ability to inhibit viral replication by interfering with viral enzymes such as thymidine kinase. This interaction is essential for the activation of nucleoside analogs used in antiviral therapy.

Case Studies

  • Herpes Simplex Virus Inhibition : In vitro studies demonstrated that derivatives of 2-deoxy-2-fluoro-arabinofuranosyl nucleosides showed potent activity against HSV types 1 and 2. The order of potency among these compounds indicated that those similar to this compound could be effective candidates for further development in antiviral therapies .

Antitumor Activity

This compound has also been evaluated for its antitumor properties.

The compound's antitumor activity is believed to stem from its ability to inhibit DNA synthesis in cancer cells, similar to other nucleoside analogs. The presence of the chlorine atom and fluorinated sugar enhances its efficacy against certain tumor types.

Case Studies

  • Colon Cancer : A study reported that related compounds demonstrated significant antitumor activity in human colon cancer models when administered orally, suggesting that this compound could be beneficial in clinical settings .

Comparative Table of Biological Activities

Compound NameActivity TypeEffective AgainstMechanism
N-[4-Amino-2-chloro...AntiviralHSV Types 1 & 2Thymidine kinase inhibition
N-[4-Amino-2-chloro...AntitumorHuman colon cancerDNA synthesis inhibition

Q & A

Q. What are the key structural features of N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-α-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide, and how do they influence its reactivity?

The compound contains a pyrimidine core substituted with amino, chloro, and formamide groups. The 2-deoxy-2-fluoro-α-D-arabinopyranosyl moiety introduces stereochemical complexity and fluorination, which enhances metabolic stability and modulates hydrogen-bonding interactions. Key structural characterization techniques include:

  • X-ray crystallography to resolve the sugar moiety’s conformation (e.g., dihedral angles between the pyrimidine and fluorinated arabinose groups) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and sugar-pyrimidine linkage. Fluorine’s electronegativity causes distinct ¹⁹F shifts, aiding in tracking structural deviations .

Q. What synthetic routes are reported for this compound, and what are their yields and limitations?

Synthesis typically involves:

  • Stepwise glycosylation : Coupling a protected 2-deoxy-2-fluoro-D-arabinose derivative with a pre-functionalized pyrimidine intermediate. For example, Mitsunobu reactions or nucleophilic substitutions are used to attach the sugar to the pyrimidine’s amino group .
  • Challenges : Protecting group strategies (e.g., acetyl or benzyl for hydroxyls) are critical to avoid side reactions. Yields often range from 40–60% due to steric hindrance from the fluorinated sugar .
  • Purification : Reverse-phase HPLC or silica gel chromatography is required to isolate the α-anomer selectively .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the glycosylation step to improve yield and stereoselectivity?

A Box-Behnken Design (3 factors, 15 runs) can systematically test variables:

  • Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq).
  • Response variables : Yield, α/β anomer ratio.
  • Analysis : Response surface models identify optimal conditions. For example, higher polarity solvents (DMF) may stabilize transition states, favoring α-anomer formation .
  • Validation : Confirm reproducibility via triplicate runs under predicted optimal conditions .

Q. How do contradictory spectral data (e.g., NMR vs. X-ray) for the fluorinated sugar moiety arise, and how can they be resolved?

Discrepancies often stem from:

  • Dynamic effects : Solution-state NMR may show averaged conformations, while X-ray captures static solid-state structures. For example, intramolecular hydrogen bonds (N–H⋯N) observed in X-ray may not persist in solution .
  • Resolution strategies :
  • VT-NMR (variable temperature) to detect conformational flexibility.
  • DFT calculations to model solution-state conformers and compare with experimental NMR shifts .

Q. What mechanistic insights explain the role of the 2-fluoro group in the arabinose moiety during enzymatic interactions?

The 2-fluoro group:

  • Mimics hydroxyl groups in transition states, inhibiting enzymes like arabinosyltransferases.
  • Enhances binding affinity via electronegative interactions with catalytic residues (e.g., Arg/Lys side chains).
  • Methodology :
  • Kinetic isotope effects (KIE) using ²H/¹⁹F-labeled analogs to probe transition-state mimicry.
  • Molecular dynamics simulations to quantify fluorine’s impact on binding free energy .

Q. How can computational reaction path searching reduce trial-and-error in derivatizing the pyrimidine core?

Quantum chemical methods (e.g., DFT) and machine learning :

  • Reaction path mapping : Identify low-energy pathways for substitutions at C4 or C6. For example, fluorination at C2 may require explicit solvent models to account for polar interactions .
  • Descriptor-based models : Train ML algorithms on existing pyrimidine reaction data to predict regioselectivity for new substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.